molecular formula C9H15NO B13831847 1-(1-Oxobut-2-enyl)piperidine CAS No. 50838-22-7

1-(1-Oxobut-2-enyl)piperidine

Cat. No.: B13831847
CAS No.: 50838-22-7
M. Wt: 153.22 g/mol
InChI Key: DEHSTVNSEJEWPR-QHHAFSJGSA-N
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Description

1-(1-Oxobut-2-enyl)piperidine, also known as N-Crotonylpiperidine, is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a crotonyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

The synthesis of 1-(1-Oxobut-2-enyl)piperidine typically involves the reaction of piperidine with crotonic acid or its derivatives under specific conditions. One common method is the condensation reaction between piperidine and crotonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-(1-Oxobut-2-enyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the crotonyl group, leading to the formation of various substituted derivatives.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-(1-Oxobut-2-enyl)piperidine has several scientific research applications across various fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing. It may also be explored as a precursor for drug development.

    Industry: In the chemical industry, it is utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 1-(1-Oxobut-2-enyl)piperidine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The crotonyl group may participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(1-Oxobut-2-enyl)piperidine can be compared with other similar compounds, such as:

    N-Acetylpiperidine: Similar in structure but with an acetyl group instead of a crotonyl group. It exhibits different reactivity and biological activity.

    N-Butyryl piperidine: Contains a butyryl group, leading to variations in chemical properties and applications.

    N-Benzoylpiperidine:

The uniqueness of this compound lies in its crotonyl group, which imparts specific reactivity and potential for diverse chemical transformations .

Properties

CAS No.

50838-22-7

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(E)-1-piperidin-1-ylbut-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2,6H,3-5,7-8H2,1H3/b6-2+

InChI Key

DEHSTVNSEJEWPR-QHHAFSJGSA-N

Isomeric SMILES

C/C=C/C(=O)N1CCCCC1

Canonical SMILES

CC=CC(=O)N1CCCCC1

Origin of Product

United States

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